(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride

Descripción general

Descripción

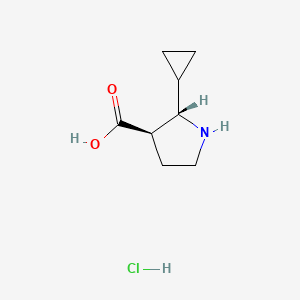

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a cyclopropyl group attached to a pyrrolidine ring, which is further functionalized with a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or amines.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve the use of carbon dioxide or carboxylating agents.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be used to scale up production efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

Oxidation: Cyclopropyl ketones, cyclopropyl alcohols.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 221.72 g/mol

- IUPAC Name : (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid; hydrochloride

The compound features a cyclopropyl group attached to a pyrrolidine ring, which is known to influence its interaction with biological targets, particularly in the central nervous system.

Neuropharmacology

Research indicates that (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid; hydrochloride exhibits properties that may modulate neurotransmitter systems. Its potential interactions with receptors in the central nervous system suggest applications in treating neurological disorders such as anxiety and depression.

- Binding Studies : Preliminary studies have shown that this compound may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and pain perception. Further research is needed to elucidate these mechanisms.

Synthesis of Bioactive Compounds

This compound can serve as a building block in the synthesis of more complex pharmaceuticals. Its unique stereochemistry allows for the development of derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2R,3S)-3-Cyclopropyl-1-pyrrolidinecarboxylic Acid | Contains a cyclopropyl group on a different position | Exhibits different biological activity profiles |

| (2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic Acid | Stereoisomer with opposite configuration | Potentially different pharmacokinetic properties |

| (2S)-Pyrrolidine-2-carboxylic Acid | Lacks cyclopropyl group | Simpler structure with less steric hindrance |

Analgesic Properties

Studies have explored the analgesic effects of compounds related to (2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid; hydrochloride. These investigations focus on its ability to modulate pain pathways, potentially leading to new treatments for chronic pain conditions.

Anxiety and Depression Models

In animal models, this compound has been tested for its anxiolytic effects. Results indicate a reduction in anxiety-like behavior, suggesting its potential as a therapeutic agent for anxiety disorders.

Mecanismo De Acción

The mechanism of action of (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid: The free acid form without the hydrochloride salt.

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxamide: An amide derivative with different chemical properties.

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylate esters: Ester derivatives with varied solubility and reactivity.

Uniqueness

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The hydrochloride salt form also provides enhanced solubility and stability, making it more suitable for certain applications compared to its free acid or ester counterparts.

Actividad Biológica

(2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a pyrrolidine ring, which contributes to its unique biological activity. Its molecular formula is CHNO·HCl, with a molecular weight of approximately 180.64 g/mol.

Research has indicated that (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid acts primarily as an antagonist at the NMDA (N-methyl-D-aspartate) receptors, which are critical in synaptic plasticity and memory function. The compound exhibits selective binding affinity towards the GluN1/GluN2A subunit over other NMDA receptor subtypes, suggesting a potential role in neuroprotective strategies and treatment of neurodegenerative diseases .

Pharmacological Effects

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from excitotoxicity mediated by glutamate, a common pathological feature in conditions like Alzheimer's disease and multiple sclerosis. Studies demonstrated IC50 values as low as 200 nM for NMDA receptor antagonism .

- Antibacterial Activity : Although primarily studied for its neuropharmacological effects, preliminary investigations suggest that derivatives of this compound may possess antibacterial properties against various strains, including those resistant to conventional antibiotics .

- Potential Anti-Cancer Effects : Recent studies indicate that (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid may enhance the efficacy of chemotherapeutic agents such as sorafenib in vitro. This suggests a synergistic effect that could be exploited in cancer therapy .

Neuroprotective Efficacy

A study published in Nature demonstrated that (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid significantly reduced neuronal apoptosis induced by excessive glutamate concentrations in cultured cortical neurons. The study highlighted the compound's ability to modulate calcium influx through NMDA receptors, thereby mitigating excitotoxic damage .

Antibacterial Activity

In another investigation focusing on the antibacterial properties of pyrrolidine derivatives, (2S,3R)-2-Cyclopropylpyrrolidine-3-carboxylic acid was found to exhibit moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This finding positions the compound as a potential lead for developing new antibacterial agents .

Summary of Research Findings

Propiedades

IUPAC Name |

(2S,3R)-2-cyclopropylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-4-9-7(6)5-1-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMDBTKBPXNJFD-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCN2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@@H]1C(=O)O)C2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.